2-(Difluoromethoxy)-3-methylbenzoic acid chemical properties
2-(Difluoromethoxy)-3-methylbenzoic acid chemical properties
An In-Depth Technical Guide to 2-(Difluoromethoxy)-3-methylbenzoic Acid: Properties, Synthesis, and Applications
Introduction
2-(Difluoromethoxy)-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid. While not extensively documented in mainstream chemical literature, its structure represents a confluence of functionalities highly sought after in modern medicinal chemistry and materials science. The incorporation of a difluoromethoxy (-OCHF₂) group is a key strategy in drug design. It often serves as a bioisosteric replacement for hydroxyl or methoxy groups, and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a strong hydrogen bond acceptor.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected analytical characteristics, and potential applications of this compound. The insights are synthesized from data on structurally analogous compounds and established principles of organic chemistry.
Physicochemical and Structural Data
The core properties of 2-(Difluoromethoxy)-3-methylbenzoic acid are summarized below. Calculated and estimated values are based on the analysis of similar chemical structures, such as 2-(difluoromethoxy)benzoic acid and other substituted benzoic acids.
| Property | Value / Description | Source / Method |
| IUPAC Name | 2-(Difluoromethoxy)-3-methylbenzoic acid | Nomenclature Rules |
| Molecular Formula | C₉H₈F₂O₃ | Elemental Composition |
| Molecular Weight | 202.15 g/mol | Calculated |
| CAS Number | Not readily available | Database Search |
| Appearance | Predicted to be a white to off-white crystalline solid. | Analogy[1] |
| Melting Point | Estimated: 100-120 °C | Analogy[1] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., THF, DMSO, Methanol) and sparingly soluble in water. | Chemical Principles |
| Chemical Structure | ![]() | N/A |
Proposed Synthesis and Mechanistic Insights
A validated, published synthesis for 2-(Difluoromethoxy)-3-methylbenzoic acid is not readily found. However, a robust and logical pathway can be designed starting from the commercially available precursor, 2-hydroxy-3-methylbenzoic acid. The synthesis involves two primary stages: difluoromethylation of the phenolic hydroxyl group, followed by ester hydrolysis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of Methyl 2-(difluoromethoxy)-3-methylbenzoate (Intermediate)
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-hydroxy-3-methylbenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF, approx. 0.2 M).
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Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂COONa, 2.0 eq) to the stirred suspension.
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Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction. Sodium chlorodifluoroacetate serves as a precursor to difluorocarbene (:CF₂) upon heating, which is then trapped to form the difluoromethyl ether.
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Reaction: Heat the mixture to 100-120 °C and maintain for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography on silica gel to yield the intermediate ester.
Step 2: Saponification to 2-(Difluoromethoxy)-3-methylbenzoic acid (Final Product)
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Reaction Setup: Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
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Causality: This is a standard base-catalyzed ester hydrolysis (saponification). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.
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Workup: Concentrate the mixture to remove THF. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-(Difluoromethoxy)-3-methylbenzoic acid.
Spectroscopic Characterization (Expected)
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¹H NMR: The spectrum should feature a characteristic triplet for the proton of the -OCHF₂ group (¹H, t, J ≈ 74 Hz) between δ 6.5-7.5 ppm. Aromatic protons will appear in the δ 7.0-8.0 ppm region. A singlet for the methyl group (-CH₃) will be present around δ 2.3-2.5 ppm. The acidic proton (-COOH) will be a broad singlet downfield, typically >10 ppm.
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¹⁹F NMR: A doublet (J ≈ 74 Hz) corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
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¹³C NMR: The carbon of the -OCHF₂ group will appear as a triplet (J(C-F) ≈ 240-250 Hz). Other expected signals include those for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: Key signals would include a broad O-H stretch (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1000-1100 cm⁻¹).
Potential Applications in Research and Development
The structure of 2-(Difluoromethoxy)-3-methylbenzoic acid makes it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.
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Pharmaceutical Synthesis: The carboxylic acid functionality is a versatile handle for forming amide bonds, a cornerstone of medicinal chemistry. This allows for its conjugation to amines, amino acids, or other pharmacophores. The fluorinated moiety can enhance the drug-like properties of the final compound. Its structure could be explored in the development of anti-inflammatory agents or compounds targeting the central nervous system.[2]
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Agrochemical Research: Fluorinated benzoic acids are common motifs in herbicides and plant growth regulators.[2] The specific substitution pattern of this molecule could be used to design new active ingredients with unique biological activity profiles.
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Materials Science: Aromatic carboxylic acids can be used as ligands for metal-organic frameworks (MOFs) or as monomers for specialty polymers.
Safety and Handling
Based on safety data for analogous compounds like 2-(difluoromethoxy)benzoic acid and other fluorinated benzoic acids, the following precautions are advised.[1][3][4]
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Hazard Classification (Anticipated):
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Personal Protective Equipment (PPE):
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Hand Protection: Wear protective gloves.[1]
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Eye Protection: Use chemical safety goggles or a face shield.[1]
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Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]
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Respiratory Protection: Use only in a well-ventilated area or with suitable respiratory equipment, especially when handling as a powder.[1]
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Handling and Storage:
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In Case of Fire:
References
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Cheméo. (2024). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-methylphenyl ester. Retrieved from Cheméo. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171026572, 2-(Difluoromethoxy)-3-formyl-6-methylbenzoic acid. Retrieved from PubChem. [Link]
- Supporting Information. (2018). Angew. Chem. Int. Ed., 57, 7205.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. Retrieved from PubChem. [Link]
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Cheméo. (2024). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. Retrieved from Cheméo. [Link]
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MySkinRecipes. (2026). Product Page: 2,4-Difluoro-3-methylbenzoic acid. Retrieved from MySkinRecipes. [Link]
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Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from Arkat USA. [Link]

